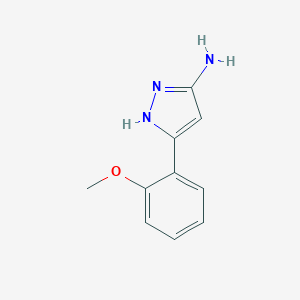

3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAXSEJMMGAXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149246-82-2 | |

| Record name | 3-(2-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The primary focus of this document is a detailed, field-proven protocol for its synthesis via the cyclocondensation of a β-ketonitrile with hydrazine, a robust and widely applicable method for the formation of 5-aminopyrazoles.[1][2] This guide elucidates the causal factors behind experimental choices, details the reaction mechanism, and offers insights into alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and characterization.

Introduction and Significance

This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The pyrazole core is known for its diverse pharmacological activities, and the presence of the amino group at the 5-position provides a crucial handle for further chemical modification and the construction of more complex molecular architectures. The 2-methoxyphenyl substituent introduces specific steric and electronic properties that can influence the molecule's interaction with biological targets. A reliable and well-understood synthetic route is therefore paramount for enabling further investigation into its potential therapeutic applications.

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines.[1] This pathway is favored for its high efficiency, operational simplicity, and the ready availability of starting materials. This guide will focus on a two-step synthesis commencing with the preparation of the key intermediate, 3-(2-methoxyphenyl)-3-oxopropanenitrile.

Primary Synthesis Pathway: A Two-Step Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the β-ketonitrile intermediate, followed by its cyclization with hydrazine.

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] First synthesized in 1883, this unassuming ring system has proven to be a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[2][3] Its structural versatility, metabolic stability, and capacity for diverse substitutions have made it a fertile ground for drug discovery.[1][4]

The therapeutic relevance of the pyrazole nucleus is firmly established by its presence in numerous FDA-approved drugs.[1] Notable examples include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), the anti-obesity agent Rimonabant (Acomplia®), and the phosphodiesterase inhibitor Sildenafil (Viagra®) for erectile dysfunction.[1][2][4] These successes underscore the pyrazole core's ability to serve as a critical pharmacophore in treatments for a wide array of human diseases, including inflammatory disorders, cancer, microbial infections, and neurological conditions.[5][6][7][8] This guide provides a technical exploration of the major biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Chronic inflammation is a driving force behind numerous pathologies, including rheumatoid arthritis and certain cancers.[9] Pyrazole derivatives have emerged as exceptionally potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[9][10]

Mechanism of Action: The COX-2 Hypothesis

The primary mechanism involves the selective inhibition of COX-2, an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] Unlike the constitutively expressed COX-1 enzyme that plays a protective role in the gastrointestinal tract and platelets, COX-2 is inducibly expressed at sites of inflammation.[13][14] The selective inhibition of COX-2 by pyrazole derivatives like Celecoxib allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms.[9][13] The polar sulfonamide side chain of Celecoxib binds to a hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, which is the basis for its selectivity.[12][13]

Structure-Activity Relationship (SAR) Insights

For diaryl-substituted pyrazoles like Celecoxib, key SAR features for potent and selective COX-2 inhibition have been established:

-

1,5-Diaryl Substitution: A phenyl ring at the 1-position and a substituted phenyl ring at the 5-position are crucial.

-

C-3 Substitution: A trifluoromethyl (-CF3) group at the 3-position enhances activity.[11]

-

Para-Sulfonamide Group: A benzenesulfonamide moiety at the para-position of the N-1 phenyl ring is critical for binding to the selective hydrophilic pocket of the COX-2 enzyme.[13]

Quantitative Data: COX-2 Inhibition

The inhibitory potency (IC50) and selectivity index (SI = IC50 COX-1 / IC50 COX-2) are critical parameters for evaluating new anti-inflammatory pyrazoles.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

| Celecoxib | 5.40 | 0.01 | 344.56 | [5] |

| Ibuprofen | 5.0 | 15.0 | 0.33 | [9] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [9] |

| Pyrazole-thiazole hybrid | - | 0.03 | Dual COX/LOX | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a gold standard for evaluating acute anti-inflammatory activity.[7] Its causality is rooted in carrageenan's ability to induce a biphasic inflammatory response, allowing for the assessment of drug efficacy over time.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (e.g., Diclofenac), and Test (various doses of the pyrazole derivative). The test compounds are administered orally 1 hour before carrageenan injection.

-

Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Self-Validation: The protocol is self-validating through the inclusion of both a negative (vehicle) and a positive (standard drug) control. A significant reduction in edema in the standard group validates the assay's sensitivity, while a robust inflammatory response in the control group confirms the pro-inflammatory agent's effectiveness.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The pyrazole scaffold is a key feature in numerous small-molecule inhibitors designed to target the aberrant signaling pathways that drive cancer cell proliferation and survival.[15][16][17] Pyrazole derivatives exhibit anticancer activity through diverse mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[17][18]

Key Mechanisms of Action

-

Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases critical for tumor growth, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and PI3K.[17][18] By blocking the kinase's active site, these compounds halt downstream signaling cascades that promote cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics.[19][20] This interference with the cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[19]

-

Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many anticancer pyrazoles is the induction of programmed cell death (apoptosis).[19][21] This is often associated with the activation of caspases (e.g., CASP3, CASP9) and changes in the expression of cell cycle regulators like p21 and p53.[19][21]

Quantitative Data: Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are used to quantify the potency of pyrazole derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC50 / GI50 (μM) | Mechanism | Reference |

| Compound 12d | A2780 (Ovarian) | - | Tubulin Polymerization | [19] |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [18] |

| Compound 42 | WM 266.4 (Melanoma) | 0.12 | - | [15] |

| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization | [20] |

| Compound 5b | A549 (Lung) | 0.69 | Tubulin Polymerization | [20] |

Experimental Protocol: MTT Antiproliferative Assay

This in vitro colorimetric assay is a cornerstone for preliminary anticancer screening, based on the principle that mitochondrial reductases in viable cells can convert the yellow tetrazolium salt (MTT) into a purple formazan product.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrazole test compound. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for a period that allows for several cell divisions (typically 48-72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[22] Pyrazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[1][22][23][24]

Mechanism of Action

The mechanisms of antimicrobial action for pyrazoles are varied. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[24] Others may disrupt cell membrane integrity or interfere with key metabolic pathways. For instance, pyrazole-thiazole hybrids have shown potent activity against Staphylococcus aureus and Klebsiella planticola.[24]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard, quantitative technique for its determination.

Quantitative Data: Antimicrobial Potency

MIC values are typically reported in µg/mL or µM. Lower values indicate higher potency.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| Hydrazone 21a | 62.5 | 62.5 | 2.9 | [22] |

| Pyrazole-thiazole hybrid 10 | 1.9 (MBC) | - | - | [24] |

| Aminoguanidine-pyrazole 12 | 1-8 | 1 | - | [24] |

| Chloramphenicol (Std.) | >62.5 | - | - | [22] |

| Clotrimazole (Std.) | - | - | >7.8 | [22] |

Anticonvulsant and Neuroactive Properties

The pyrazole scaffold's influence extends to the central nervous system (CNS), where derivatives have been developed as potent anticonvulsant and neuroactive agents.[25][26][27]

Mechanism of Action: Modulating Neuronal Excitability

-

Anticonvulsant Activity: The precise mechanisms are often multifaceted, but they generally involve modulating neuronal excitability. This can occur through interaction with ion channels (e.g., sodium, calcium channels) or by enhancing the activity of the inhibitory neurotransmitter GABA. The efficacy of pyrazoles has been demonstrated in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[25][26][28]

-

Cannabinoid Receptor Antagonism: A prominent example of a neuroactive pyrazole is Rimonabant, a selective CB1 cannabinoid receptor antagonist or inverse agonist.[29][30] The endocannabinoid system is a key regulator of appetite and energy balance.[30][31] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant reduces food intake and modulates metabolic processes.[29][32] Although withdrawn from the market due to psychiatric side effects, its development showcased the pyrazole core's ability to potently and selectively target G-protein coupled receptors.[29][30]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This in vivo model in mice is highly predictive of clinical efficacy against generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Animal Preparation: Male Swiss albino mice are used. The test pyrazole derivative or vehicle is administered intraperitoneally at a specific time before the test (e.g., 30 or 60 minutes).

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic/saline solution.

-

Shock Administration: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

Observation: The mouse is immediately observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: The primary endpoint is the protection from tonic hind-limb extension. A compound is considered active if it prevents this phase of the seizure.

-

Quantification: The activity can be quantified by determining the ED50—the dose of the drug required to protect 50% of the animals from the seizure.

Conclusion

The pyrazole nucleus is unequivocally a privileged scaffold in drug discovery, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[4][33] Its derivatives have yielded potent anti-inflammatory, anticancer, antimicrobial, and neuroactive agents, including several clinically successful drugs.[2][4] The ongoing exploration of this versatile heterocycle, driven by advanced synthetic methodologies and a deeper understanding of structure-activity relationships, continues to yield novel therapeutic candidates.[8] The self-validating experimental systems described herein—from in vitro enzymatic and cell-based assays to in vivo models of disease—are fundamental to the rigorous evaluation and progression of these promising compounds from the laboratory to the clinic.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Celecoxib - Wikipedia.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed.

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Pyrazole as an anti-inflammatory scaffold | Intern

- Celecoxib P

- What is the mechanism of Rimonabant?

- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- (PDF)

- What is Rimonabant used for?

- What is the mechanism of Celecoxib?

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchG

- Recent Advances in the Development of Pyrazole Deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed.

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ClinPGx [clinpgx.org]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. orientjchem.org [orientjchem.org]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mc.minia.edu.eg [mc.minia.edu.eg]

- 27. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 30. What is Rimonabant used for? [synapse.patsnap.com]

- 31. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Development Professionals

Introduction

3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a substituted pyrazole ring, is a common motif in a wide array of pharmacologically active agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in metabolic or synthetic pathways. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations herein are grounded in fundamental principles and supported by data from analogous structures reported in the scientific literature.

Molecular Structure and Tautomerism

The structure of this compound presents the possibility of prototropic tautomerism, a common feature in aminopyrazoles. The equilibrium between the 3-amino and 5-amino forms can be influenced by the solvent and solid-state packing effects. This guide will focus on the 5-amino tautomer, which is frequently the more stable form.[1]

Sources

An In-depth Technical Guide to the Crystal Structure of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole-based compounds, with a specific focus on the anticipated structural characteristics of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs to offer insights into its likely molecular geometry, intermolecular interactions, and the experimental methodologies required for its structural elucidation. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, providing both theoretical grounding and practical protocols for the study of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets. Understanding the crystal structure of these molecules is therefore paramount for rational drug design and the development of new therapeutic agents.

The subject of this guide, this compound, is a molecule of significant interest due to the combined presence of the pyrazole core, a methoxyphenyl group, and an amine substituent. These features provide multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition and crystal packing. This guide will explore the anticipated crystal structure of this compound by examining the crystallographic data of its close analogs.

Synthesis and Crystallization of Pyrazole Derivatives

The synthesis of this compound can be approached through several established synthetic routes for pyrazoles. A common method involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, a plausible synthetic pathway would involve the reaction of 1-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate.

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or slow cooling techniques.

-

Solvent Selection: A preliminary screening of solvents is crucial. Solvents in which the compound has moderate solubility are ideal. Common choices include ethanol, methanol, ethyl acetate, and dichloromethane.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation.

-

Leave the vial undisturbed in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent").

-

The slow diffusion of the precipitant solvent vapor into the solute solvent will gradually decrease the solubility of the compound, promoting crystallization.

-

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Structural Analysis

The final output of a successful X-ray diffraction experiment is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters.

Structural Analysis of Analogs: Insights into this compound

While the crystal structure of the target molecule is not available, we can infer its key structural features by examining its analogs.

Case Study: 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole

The crystal structure of 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole reveals an orthorhombic crystal system with the space group Pna21.[2] The molecule is reported to be essentially planar.[2] This planarity is a key feature to anticipate in the target molecule as well.

| Crystallographic Data | 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole [2] |

| Formula | C16H14N2O2 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 17.5626 (15) |

| b (Å) | 10.2239 (7) |

| c (Å) | 7.4513 (7) |

| V (Å3) | 1337.94 (19) |

A significant feature of this analog is the presence of both intramolecular and intermolecular hydrogen bonds.[2] The intramolecular hydrogen bonds contribute to the planarity of the molecule, while the intermolecular N—H···O hydrogen bond stabilizes the crystal packing.[2]

Case Study: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

This analog provides direct insight into the behavior of the pyrazol-5-amine moiety.[3] The crystal structure is orthorhombic with the space group Pbca.[3] The phenyl and methoxybenzene rings are rotated out of the plane of the central pyrazole ring.[3]

| Crystallographic Data | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine [3] |

| Formula | C16H15N3O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| V (Å3) | 2689.87 (18) |

Crucially, this structure features an intermolecular N—H···N hydrogen bond that links symmetry-related molecules into a chain.[3] This type of interaction is highly probable for this compound, where the amine group can act as a hydrogen bond donor and a pyrazole nitrogen can act as an acceptor.

Anticipated Molecular Structure and Interactions

Based on the analysis of these analogs, we can predict the following for the crystal structure of this compound:

-

Molecular Geometry: The pyrazole ring is expected to be planar. The 2-methoxyphenyl and the amine groups will be attached to this core. The dihedral angle between the pyrazole ring and the phenyl ring will be influenced by steric hindrance and crystal packing forces.

-

Intermolecular Interactions: Hydrogen bonding will be a dominant force in the crystal packing. The amine group (-NH2) provides two hydrogen bond donors, while the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. We can anticipate N—H···N hydrogen bonds forming chains or dimers.

Caption: A conceptual diagram illustrating potential N-H···N hydrogen bonding between two pyrazole molecules.

Applications in Drug Development

A detailed understanding of the crystal structure of this compound would be invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

-

Pharmacophore Modeling: Developing computational models of the essential structural features required for biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have significant implications for its physical properties, such as solubility and bioavailability.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its close analogs provides a robust framework for predicting its key structural characteristics. The molecule is expected to exhibit a largely planar geometry with extensive intermolecular hydrogen bonding, primarily through N—H···N interactions. The experimental protocols and analytical principles outlined in this guide provide a clear path for researchers to elucidate the structure of this and other novel pyrazole derivatives, thereby advancing their potential as therapeutic agents.

References

- Hasan, A., Ikram, S., Badshah, A., Bolte, M., & Zia, M. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1773. [Link]

- El-Brollosy, N. R., Al-Harbi, L. A., & El-Faham, A. (2015). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 20(12), 21957–21971. [Link]

- Butcher, R. J., Jasinski, J. P., & Yathirajan, H. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1170. [Link]

- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.

Sources

solubility of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine in different solvents

An In-depth Technical Guide to the Solubility Profiling of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy.[1] Poor solubility is a primary contributor to high attrition rates in drug development, making early and accurate solubility profiling essential.[2][3] This technical guide provides a comprehensive framework for characterizing the solubility of this compound, a pyrazole derivative of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to conduct a thorough solubility assessment. We will detail the theoretical underpinnings of solubility, present a robust protocol for thermodynamic solubility determination via the shake-flask method, and discuss the key physicochemical factors that modulate the solubility of this compound. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility profile for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, its physicochemical properties dictate its behavior and ultimate success. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is a cornerstone parameter.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Consequently, low aqueous solubility often leads to incomplete absorption, resulting in low and variable bioavailability and potential therapeutic failure.[1]

More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, presenting a major challenge for formulation scientists.[1][2] Early characterization of solubility allows for:

-

Informed Candidate Selection: Prioritizing compounds with favorable properties, reducing the risk of costly late-stage failures.[3][4]

-

Guidance for Formulation Strategy: Identifying the need for solubility enhancement techniques such as salt formation, co-solvents, or complexation.[5]

-

Accurate In Vitro Assay Results: Preventing compound precipitation in biological assays, which can lead to misleading structure-activity relationship (SAR) data.[2]

This guide focuses on this compound, providing the necessary scientific and methodological foundation to robustly determine its solubility profile.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. While experimental data for this compound is not extensively published, a summary of its known and predicted properties is provided below.

| Property | Value / Predicted Value | Source / Method |

| Molecular Structure |  | N/A |

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.22 g/mol | |

| CAS Number | 149246-82-2 | |

| Predicted XLogP3 | ~1.8 - 2.5 | Computational Estimation |

| Predicted pKa | Basic (Amine): ~4-5; Acidic (Pyrazole NH): ~11-12 | Computational Estimation |

Expert Insights:

-

The presence of the primary amine (-NH₂) group suggests that the compound's aqueous solubility will be highly pH-dependent.[6] In acidic conditions (pH < pKa of the amine), the group will be protonated, forming a more soluble cationic salt.

-

The pyrazole ring and the methoxyphenyl group contribute to the molecule's lipophilicity. The predicted LogP value suggests moderate lipophilicity, which can influence solubility in both aqueous and organic media.[7]

-

The ability of the amine and pyrazole NH groups to participate in hydrogen bonding can influence interactions with protic solvents.[4]

Understanding Solubility: A Theoretical Framework

When discussing solubility in a drug development context, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid material.[8][9] This value is independent of time and is the gold standard for pre-formulation studies as it reflects the most stable state of the system.

-

Kinetic Solubility: This measurement is often used in high-throughput screening. It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated, metastable state.[8][9]

Causality in Measurement Choice: For lead optimization and pre-formulation, determining the thermodynamic solubility is paramount. It provides the most accurate and reliable data for predicting in vivo dissolution behavior and for developing stable formulations. Kinetic solubility is useful for rapid, early-stage screening but can be misleading as it does not account for the energy of the crystal lattice.

Strategic Approach to Solubility Profiling

A comprehensive solubility profile involves assessing the compound in a variety of relevant solvents. The choice of solvents should be guided by the intended application and the need to understand the compound's behavior throughout the development process.

Recommended Solvent Selection:

-

Aqueous Buffers:

-

pH 1.2 (Simulated Gastric Fluid): To predict dissolution in the stomach.

-

pH 4.5 (Acetate Buffer): Represents conditions in the upper intestine.

-

pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid): Represents conditions in the lower small intestine.

-

-

Water (Unbuffered): To determine intrinsic aqueous solubility.

-

Organic Solvents:

-

Ethanol, Propylene Glycol, PEG 400: Common co-solvents used in formulations.

-

Acetonitrile, Methanol: Solvents often used during synthesis and purification.

-

Dichloromethane, Ethyl Acetate: To understand solubility in less polar organic media.

-

Experimental Protocol: Determination of Thermodynamic Solubility

The Shake-Flask method is the most widely accepted technique for determining thermodynamic solubility. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (as listed in Section 4.0)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~5 mg of compound per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard, but longer times may be necessary. It is best practice to confirm equilibrium by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Crucially, do not disturb the solid pellet.

-

Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC method. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Analysis and Presentation

The final solubility (S) is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The results should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Solubility of this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) | Classification |

|---|---|---|---|---|

| Water | (As measured) | Experimental Value | Calculated Value | e.g., Poorly Soluble |

| 0.1 M HCl | 1.2 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetate Buffer | 4.5 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value | e.g., Poorly Soluble |

| Ethanol | N/A | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Propylene Glycol | N/A | Experimental Value | Calculated Value | e.g., Soluble |

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this molecule. Understanding these is key to both interpreting experimental results and designing effective formulations.

-

pH: As a weak base due to the 5-amino group, the compound's aqueous solubility is expected to increase dramatically at pH values below its basic pKa. The amine group becomes protonated (R-NH₃⁺), forming a more polar, water-soluble salt. Conversely, at pH values above the pKa, the un-ionized, less soluble form will dominate.[6]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[5] This can be leveraged during formulation but also means that temperature must be strictly controlled during experiments to ensure reproducibility.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The compound's moderate polarity suggests it will have appreciable solubility in polar organic solvents like alcohols and limited solubility in non-polar solvents like hydrocarbons.

-

Crystal Polymorphism: The solid-state form of the API can have a profound impact on solubility.[8] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in solubility studies and to check for any solution-mediated phase transformations during the experiment.[8]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By adhering to the detailed shake-flask protocol and considering the key physicochemical factors that influence its behavior, researchers can generate reliable and meaningful data. This information is fundamental for advancing the compound through the drug development pipeline, enabling rational formulation design and providing a clearer picture of its potential in vivo performance. Future work should focus on the experimental determination of the compound's pKa and LogP to build a more complete physicochemical profile and to validate computational predictions.

References

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- Bergstrom, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- Bergström, C. A., et al. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.

- Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

- Li, Di. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

- Sohail, A., et al. (2023). Biochemistry, Dissolution and Solubility.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

- SlideShare. (2022). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

- BMG LABTECH. (2023).

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Pharmaguideline. (2022). Factors that Affect the Solubility of Drugs. [Link]

- Poongavanam, V., et al. (2018). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning.

- Jouyban, A. (2008). Solubility Prediction Methods for Drug/Drug Like Molecules. Ingenta Connect. [Link]

- Wikipedia. Solubility. [Link]

- Hoelke, B., et al. (2009).

- Purdue University. Solubility. [Link]

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

- Singh, R., et al. (2023). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. ijrpr. [Link]

- Lund University Publications. (2006).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 4. CAS 110884-53-2: 3-methoxy-1H-pyrazol-5-amine,hydrochloride [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | C16H15N3O | CID 16770102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound... [chemdiv.com]

- 9. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science [jksus.org]

- 10. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable prevalence in clinically approved drugs and developmental candidates stems from its unique physicochemical properties. The pyrazole nucleus is metabolically stable and can act as a versatile bioisostere for other aromatic systems like benzene or imidazole, often improving properties such as solubility and lipophilicity.[3] Furthermore, the nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] This inherent versatility has enabled the development of pyrazole-containing compounds across a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[1]

This guide provides a detailed exploration of the key therapeutic targets of pyrazole compounds, delving into the mechanistic rationale for their activity, presenting quantitative data on their efficacy, and outlining robust experimental protocols for their study and validation.

Part 1: Key Therapeutic Target Classes for Pyrazole Compounds

The pharmacological diversity of pyrazole derivatives is best understood by examining the major classes of proteins they effectively target. These compounds have been particularly successful as inhibitors of enzymes that play critical roles in disease pathogenesis.

Protein Kinase Inhibitors: Precision Targeting in Oncology

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] The pyrazole scaffold has proven to be a key privileged structure in the design of potent and selective protein kinase inhibitors (PKIs).[5] Many pyrazole-based drugs, such as Ibrutinib, Ruxolitinib, and Axitinib, are used to treat various cancers.[1]

Mechanism of Action: Pyrazole derivatives often function as ATP-competitive inhibitors. The pyrazole core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors the adenine moiety of ATP. This interaction provides a stable foundation for the inhibitor, while substitutions on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, thereby conferring selectivity for specific kinases.

Key Kinase Targets:

-

Tyrosine Kinases (TKs):

-

EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial drivers of tumor growth, proliferation, and angiogenesis.[6] Dual inhibition of both receptors is a powerful anti-cancer strategy.[6] Pyrazole derivatives have been designed to act as dual EGFR/VEGFR-2 inhibitors, demonstrating potent activity against various cancer cell lines.[6][7]

-

Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, BTK is a key target in B-cell malignancies.[7]

-

Janus Kinases (JAKs): These are critical for cytokine signaling pathways involved in myeloproliferative neoplasms.[1]

-

-

Serine/Threonine Kinases:

-

CDKs: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[7] Pyrazole-containing compounds have shown potent inhibition of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

-

Aurora Kinases: These kinases are essential for proper chromosome segregation during mitosis, making them attractive targets. Pyrazole-based inhibitors have been developed as both selective and pan-Aurora kinase inhibitors.[5]

-

PI3K/AKT Pathway: This pathway is central to cell growth, survival, and metabolism. Pyrazole derivatives have been identified as potent inhibitors of PI3K, demonstrating significant cytotoxicity against breast cancer cells.[9]

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in inflammatory diseases. Pyrazole amides have been synthesized as potent JNK-1 inhibitors.[10]

-

The following diagram illustrates the central role of kinases like EGFR and VEGFR in cancer cell signaling and how pyrazole-based inhibitors can block these pathways.

Step-by-Step Methodology:

-

Protein Lysate Preparation:

-

Culture cells of interest to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Small Molecule Incubation:

-

Divide the lysate into two aliquots. To one, add the pyrazole compound of interest to the desired final concentration. To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a negative control.

-

Incubate both samples for 1 hour at room temperature to allow for binding.

-

-

Protease Digestion:

-

Add a protease, such as Pronase, to both the treated and control lysates. The optimal protease concentration and digestion time must be empirically determined but a starting point is often a 1:100 (protease:total protein) ratio for 30 minutes.

-

Incubate at room temperature to allow for limited digestion.

-

-

Analysis by SDS-PAGE:

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Resolve the proteins on an SDS-PAGE gel.

-

Stain the gel with Coomassie Blue or a similar protein stain.

-

Visually inspect the gel. A protein band that is present or more intense in the drug-treated lane compared to the control lane is a potential target.

-

-

Target Identification by Mass Spectrometry:

-

Carefully excise the protein band(s) of interest from the gel.

-

Perform in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the protein(s) by searching the obtained mass spectra against a protein database.

-

-

Validation:

-

Confirm direct binding using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Validate the biological relevance of the interaction using techniques like RNA interference (siRNA) or CRISPR/Cas9 to knock down the target and observe if it phenocopies the effect of the compound.

-

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is essential for validating pyrazole compounds as kinase inhibitors and determining their potency (IC₅₀).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a phosphospecific antibody or by measuring the depletion of ATP.

Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):

-

Reagent Preparation:

-

Prepare a buffer solution suitable for the kinase reaction (typically contains Tris-HCl, MgCl₂, DTT).

-

Dilute the recombinant kinase enzyme and its specific substrate (peptide or protein) in the reaction buffer.

-

Perform a serial dilution of the pyrazole inhibitor in DMSO, then further dilute in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the inhibitor solution (or vehicle for control).

-

Add 10 µL of the enzyme/substrate mixture.

-

Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Normalize the data with respect to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The pyrazole scaffold is undeniably a privileged structure in drug discovery, with a proven track record of producing effective therapeutics against a wide range of targets. [1][11]Its success lies in its synthetic tractability and its ability to form key interactions within the active sites of diverse enzymes, particularly kinases and cyclooxygenases. The ongoing exploration of pyrazole derivatives continues to yield compounds with high potency and selectivity for established targets while also uncovering novel mechanisms of action against emerging targets in cancer, inflammation, and neurodegeneration. [2][7][12] Future research will likely focus on the development of multi-target pyrazole agents, particularly for complex diseases like cancer and Alzheimer's, where hitting multiple nodes in a disease network can lead to greater efficacy and overcome resistance. [6][13]Furthermore, the application of advanced computational methods and novel target identification technologies will accelerate the discovery and optimization of the next generation of pyrazole-based therapies.

References

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (2022, October 17).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. PubMed Central.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (2021, February 24). PubMed Central.

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.

- Pyrazoles as anticancer agents: Recent advances.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). (2021, February 24). PubMed.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Identification of protein binding partners of small molecules using label-free methods. Taylor & Francis.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13).

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). PubMed.

- Recent Advances in the Development of Pyrazole Deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

- Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Bentham Science.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022, October 17).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Pyrazoles and Pyrazolines as Anti-Inflamm

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. PubMed Central.

- Small-molecule Target and Pathway Identific

- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu

- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.

- Reported examples of pyrazoles as anticancer agents with different...

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Identification of Direct Protein Targets of Small Molecules - PMC. PubMed Central.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). PubMed Central.

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Pyrazole-Based Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of clinically successful drugs.[3] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other functionalities have cemented its importance in modern drug discovery.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide will provide an in-depth exploration of the core mechanisms of action of pyrazole-based inhibitors, with a focus on their interactions with key biological targets, supported by experimental evidence and structural insights.

The unique chemical properties of the pyrazole ring are central to its function. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution at the pyrrole-like nitrogen modulates its acidic character and hydrogen bonding capacity, allowing for fine-tuning of target engagement.[1] This adaptability is a key reason for the successful development of numerous pyrazole-containing drugs, including kinase inhibitors like Ruxolitinib and Encorafenib, and the anti-inflammatory agent Celecoxib.[1][6]

I. Mechanism of Action Against Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7] Pyrazole-based inhibitors have emerged as a prominent class of protein kinase inhibitors (PKIs), with several approved drugs and many more in clinical development.[1][2]

A. Targeting the ATP-Binding Site

The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1] The pyrazole scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region. This interaction mimics the binding of the adenine ring of ATP.

A notable example is Ruxolitinib , a selective inhibitor of Janus kinases (JAK1 and JAK2).[1] Docking studies have shown that Ruxolitinib is a type I inhibitor that binds to the active "DFG-in" conformation of JAK1.[1] The pyrazole ring, linked to a pyrrolo[2,3-d]pyrimidine scaffold, facilitates this interaction through shape complementarity with the binding pocket.[1]

Another example is Crizotinib , an inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases. The pyrazole ring in Crizotinib is crucial for its potent inhibitory activity.

B. Key Signaling Pathways Targeted

Pyrazole-based inhibitors have been successfully developed to modulate several critical signaling pathways implicated in cancer and inflammatory diseases.

-

JAK/STAT Pathway: This pathway is central to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis. Pyrazole inhibitors like Ruxolitinib and Baricitinib effectively block this pathway by inhibiting JAK kinases.[1][8]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

-

MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. The pyrazole-containing drug Encorafenib is a potent inhibitor of BRAF V600E, a common mutation in melanoma.[1]

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based BRAF inhibitor.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Some pyrazole derivatives have been designed to target kinases within this pathway, such as PI3K and Akt.[4][9]

C. Quantitative Analysis of Kinase Inhibition

The potency of pyrazole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through various in vitro kinase assays.

| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 | [1] |

| Gandotinib | JAK2 | Potent (specific values vary) | [1] |

| Golidocitinib | JAK1 | Highly potent | [1] |

| AT7867 | AKT | Potent | [7] |

| Compound 6 | Multiple Kinases (AKT1, BRAF V600E, EGFR) | Potent at 100 µM | [7] |

II. Mechanism of Action Against Cyclooxygenase (COX) Enzymes

Pyrazole-based compounds are also well-established inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[10][11] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[10]

A. Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives stem from their selective inhibition of COX-2.[6] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the stomach lining.[12]

Celecoxib , a widely used anti-inflammatory drug, is a classic example of a selective COX-2 inhibitor featuring a pyrazole core.[6] The structural basis for this selectivity lies in the differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[11][13] The bulky substituents often found on pyrazole-based COX-2 inhibitors can fit into this side pocket, leading to selective binding.[11]

B. Molecular Interactions with COX-2

Molecular docking and X-ray crystallography studies have revealed the key interactions between pyrazole-based inhibitors and the COX-2 active site.[14] These interactions typically involve:

-

Hydrogen bonding: with key residues such as Arg513 in the active site.[14]

-

Hydrophobic interactions: with the hydrophobic channel of the enzyme.

-

Coordination with the heme group: in some cases.

The sulfonamide group present in celecoxib and other related pyrazole derivatives plays a crucial role in binding to the hydrophilic side pocket of COX-2.[15]

Caption: Selective inhibition of the COX-2 enzyme by pyrazole-based inhibitors.

III. Experimental Protocols for Mechanistic Elucidation

A combination of in vitro and cell-based assays, along with structural biology techniques, is employed to unravel the mechanism of action of pyrazole-based inhibitors.

A. Structural Biology: X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique for determining the three-dimensional structure of a pyrazole inhibitor bound to its target protein.[4][16][17] This provides direct evidence of the binding mode and the specific molecular interactions.

Generalized Protocol for X-ray Crystallography: [4]

-

Protein Expression and Purification: The target protein (e.g., a kinase or COX-2) is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.

-

Co-crystallization: The purified protein is mixed with the pyrazole inhibitor in a stoichiometric ratio and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

-

Data Collection: A suitable single crystal is selected and mounted. X-ray diffraction data are collected using a diffractometer.[4]

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, providing a detailed atomic model of the protein-inhibitor complex.[4]

Caption: General workflow for determining the structure of a pyrazole inhibitor in complex with its target protein using X-ray crystallography.

B. Enzyme Kinetics

Enzyme kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the inhibitor's potency (Ki).[18][19]

Generalized Protocol for Enzyme Kinetics: [18]

-

Enzyme Assay Setup: A standard enzymatic reaction is established with the target enzyme, its substrate, and any necessary cofactors.

-

Inhibitor Titration: The reaction is performed in the presence of varying concentrations of the pyrazole inhibitor.

-

Data Analysis: The initial reaction rates are measured and plotted against the substrate concentration (e.g., using a Lineweaver-Burk plot). The data are then fitted to kinetic models to determine the mechanism of inhibition and the Ki value.

C. Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of pyrazole inhibitors in a more physiologically relevant context.[8]

1. Cell Viability/Cytotoxicity Assay (MTT Assay): [20][21]

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of potential anticancer agents.

Protocol: [20]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Cell Cycle Analysis: [20][22]

This assay determines the effect of an inhibitor on the progression of the cell cycle.

Protocol: [20]

-

Cell Treatment: Treat cells with the pyrazole inhibitor at a specific concentration.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3. Western Blotting: [8]